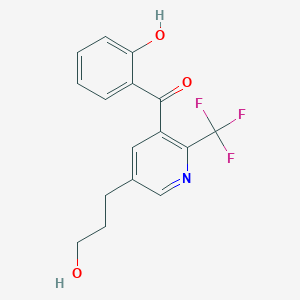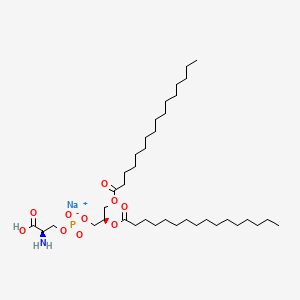![molecular formula C9H11N3O2 B13713380 [(Z)-(4-methoxyphenyl)methylideneamino]urea](/img/structure/B13713380.png)
[(Z)-(4-methoxyphenyl)methylideneamino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybenzaldehyde semicarbazone is an organic compound with the molecular formula C9H11N3O2 It is a derivative of semicarbazone, formed by the reaction of 4-methoxybenzaldehyde with semicarbazide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxybenzaldehyde semicarbazone typically involves the reaction of 4-methoxybenzaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The reaction is carried out in an alcoholic medium, where the mixture is shaken and then allowed to precipitate. The resulting semicarbazone is filtered, washed with cold water, dried, and recrystallized from ethanol .
Industrial Production Methods: While specific industrial production methods for 4-methoxybenzaldehyde semicarbazone are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxybenzaldehyde semicarbazone can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Applications De Recherche Scientifique
4-Methoxybenzaldehyde semicarbazone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-methoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease, by binding to its active site. This inhibition is competitive and results in decreased proteolytic activity . The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can interfere with various biological processes .
Comparaison Avec Des Composés Similaires
- 4-Hydroxy-3-methoxybenzaldehyde semicarbazone
- Isopropylbenzaldehyde semicarbazone
- Carvone semicarbazone
Comparison: 4-Methoxybenzaldehyde semicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring, which imparts distinct chemical and biological properties. Compared to other semicarbazones, it may exhibit different reactivity and potency in various applications, such as enzyme inhibition and antimicrobial activity .
Propriétés
Formule moléculaire |
C9H11N3O2 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
[(Z)-(4-methoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C9H11N3O2/c1-14-8-4-2-7(3-5-8)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6- |
Clé InChI |
OGMVRNVTFDFHHE-WDZFZDKYSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N\NC(=O)N |
SMILES canonique |
COC1=CC=C(C=C1)C=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


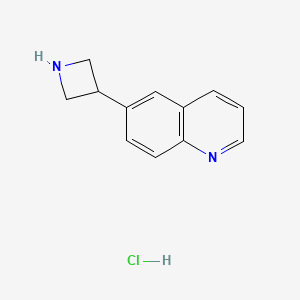
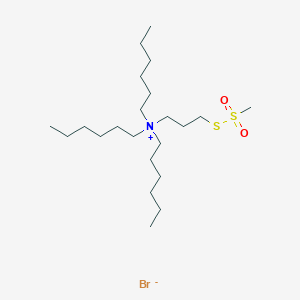
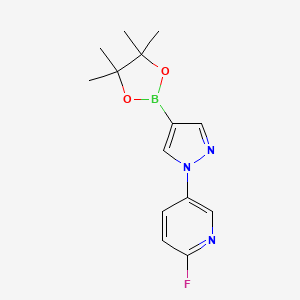
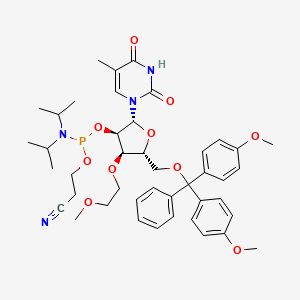
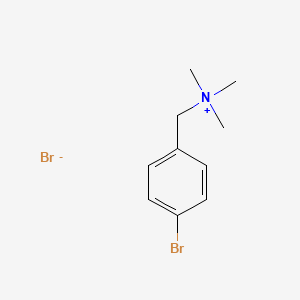

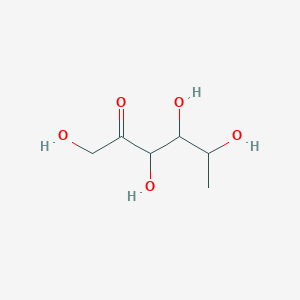
![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)
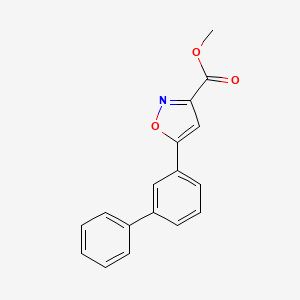
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)

